- Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)
942282-41-9 structure
Product Name:Methyl 2-(4-bromo-3-fluorophenyl)acetate
CAS-Nr.:942282-41-9
MF:C9H8BrFO2
MW:247.061025619507
MDL:MFCD22418249
CID:2093248
PubChem ID:71265948
Update Time:2025-06-25
Methyl 2-(4-bromo-3-fluorophenyl)acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl (4-bromo-3-fluorophenyl)acetate
- Methyl 4-bromo-3-fluorobenzeneacetate (ACI)
- (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
- DTXSID401285712
- CS-0061878
- DB-319747
- GJSFSDMLTLWFQN-UHFFFAOYSA-N
- methyl2-(4-bromo-3-fluorophenyl)acetate
- TS-03396
- SB40114
- SCHEMBL14710854
- EN300-206404
- AKOS025287085
- SY274624
- Methyl 4-Bromo-3-fluorophenylacetate
- MFCD22418249
- Methyl 4-bromo-3-fluorobenzeneacetate
- 942282-41-9
-
- MDL: MFCD22418249
- Inchi: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
- InChI-Schlüssel: GJSFSDMLTLWFQN-UHFFFAOYSA-N
- Lächelt: O=C(CC1C=C(F)C(Br)=CC=1)OC
Berechnete Eigenschaften
- Genaue Masse: 245.96917g/mol
- Monoisotopenmasse: 245.96917g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 187
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 26.3Ų
Methyl 2-(4-bromo-3-fluorophenyl)acetate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-1g |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 1g |
2968.15CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-5g |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 5g |
8310.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-500mg |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 500mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-250mg |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 250mg |
1382.31CNY | 2021-05-08 | |
| Alichem | A019112037-250mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 250mg |
$183.04 | 2023-08-31 | |
| Alichem | A019112037-1g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 1g |
$647.92 | 2023-08-31 | |
| Alichem | A019112037-5g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 5g |
$1376.96 | 2023-08-31 | |
| Apollo Scientific | PC909748-100mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 100mg |
£80.00 | 2024-05-23 | |
| Apollo Scientific | PC909748-250mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 250mg |
£20.00 | 2025-02-22 | |
| Apollo Scientific | PC909748-1g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 1g |
£48.00 | 2025-02-22 |
Methyl 2-(4-bromo-3-fluorophenyl)acetate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, 0 °C; 16 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 5 min, rt; overnight, 55 °C
Referenz
- Pyrazole derivatives as inhibitor compounds, compositions, and use, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt
Referenz
- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Process fro preparation of pyridine derivative and use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; 6 h, 50 °C
Referenz
- Heterocyclic compounds as GLP-1 agonists and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol , Dimethylformamide ; 0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
Referenz
- Phenyl acetamide based IL-17A modulators and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, 60 °C
Referenz
- Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 3 h, 80 °C
Referenz
- Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; overnight, reflux; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 0 °C; overnight, 60 °C
Referenz
- Preparation of oxabispidines for the treatment of cardiac arrhythmias, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,
Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials
Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products
Methyl 2-(4-bromo-3-fluorophenyl)acetate Verwandte Literatur
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate) Verwandte Produkte
- 1427451-43-1(methyl 2-(3-bromo-2-fluorophenyl)acetate)
- 885681-61-8(methyl (3-bromo-4-fluorophenyl)acetate)
- 937732-38-2(Methyl 2-(3-bromo-5-fluorophenyl)acetate)
- 1803716-86-0(Ethyl 3,5-dibromo-4-fluorophenylacetate)
- 1803778-95-1(Methyl 2,6-dibromo-3-fluorophenylacetate)
- 1803785-28-5(Ethyl 3,4-dibromo-5-fluorophenylacetate)
- 942282-40-8(2-(4-bromo-3-fluorophenyl)acetic acid)
- 1803785-34-3(Methyl 2,5-dibromo-3-fluorophenylacetate)
- 1069115-12-3(Methyl 2-(2-bromo-5-fluorophenyl)acetate)
- 1296223-82-9(Ethyl (4-Bromo-3-fluorophenyl)acetate)
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